1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt)
Description
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is a chemical compound with the molecular formula C13H23NO4S. It is known for its unique structure, which includes a hydroxy group, a dimethylammonium group, and a toluene-p-sulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
10026-99-0 |
|---|---|
Molecular Formula |
C13H23NO4S |
Molecular Weight |
289.39 g/mol |
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3 |
InChI Key |
JZFUBSFZOGZENZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Other CAS No. |
10026-99-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) typically involves the reaction of 2-hydroxy-1,1-dimethylethylamine with toluene-p-sulphonic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the dimethylammonium group can participate in ionic interactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium chloride
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium bromide
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium iodide
Uniqueness
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is unique due to the presence of the toluene-p-sulphonate group, which imparts distinct chemical properties. This group can enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
